molecular formula C16H17BrO B7990860 2-Bromo-2'-iso-propylbenzhydrol

2-Bromo-2'-iso-propylbenzhydrol

Cat. No.: B7990860
M. Wt: 305.21 g/mol
InChI Key: INXQPKCHPIXRHA-UHFFFAOYSA-N
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Description

2-Bromo-2’-iso-propylbenzhydrol is an organic compound with the molecular formula C16H17BrO It is a brominated derivative of benzhydrol, featuring an isopropyl group attached to the benzene ring

Properties

IUPAC Name

(2-bromophenyl)-(2-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-11(2)12-7-3-4-8-13(12)16(18)14-9-5-6-10-15(14)17/h3-11,16,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXQPKCHPIXRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-iso-propylbenzhydrol typically involves the bromination of 2’-iso-propylbenzhydrol. One common method is the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-2’-iso-propylbenzhydrol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, leading to higher yields and purity of the final product. The use of eco-friendly brominating agents and solvents is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-iso-propylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2’-iso-propylbenzhydrol.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: 2’-iso-propylbenzhydrol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-2’-iso-propylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-iso-propylbenzhydrol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropane: A simpler brominated compound used in organic synthesis.

    Bromobenzene: Another brominated aromatic compound with different reactivity and applications.

    2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties.

Uniqueness

2-Bromo-2’-iso-propylbenzhydrol is unique due to the presence of both a bromine atom and an isopropyl group on the benzhydrol framework. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Bromo-2'-iso-propylbenzhydrol is an organic compound characterized by its brominated benzhydrol structure, which includes an isopropyl group. Its molecular formula is C16H17BrOC_{16}H_{17}BrO. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and implications for future research.

The synthesis of this compound typically involves the bromination of 2'-iso-propylbenzhydrol using bromine in solvents such as carbon tetrachloride or chloroform. The reaction conditions are generally mild, allowing for high yields and purity.

The biological activity of this compound can be attributed to its structural features:

  • Electrophilic Nature : The bromine atom can participate in electrophilic reactions, influencing various biochemical pathways.
  • Steric Effects : The isopropyl group affects the compound's steric and electronic properties, potentially enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on a related compound demonstrated inhibition of cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds were found to be approximately 8.47 µM and 9.22 µM, respectively .

CompoundCell LineIC50 (µM)Viable Cells (%) at 10 µM (48h)
This compoundMCF-7~8.4745.22
Similar CompoundHeLa~9.2246.77

These findings suggest that this compound may share similar mechanisms that inhibit cell growth and induce apoptosis in cancer cells.

Antioxidant Properties

The compound's potential antioxidant activity has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Although specific data on the antioxidant capacity of this compound is limited, its structural analogs have shown promising results in scavenging free radicals .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other brominated compounds:

CompoundBiological ActivityKey Features
Bromobenzene Moderate toxicitySimple brominated aromatic
2-Bromopropane Used in organic synthesisLess complex structure
Similar Anticancer Compounds Significant anticancer effectsVarious substitutions possible

Future Research Directions

Given the preliminary findings regarding the biological activities of this compound, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.

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